1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione
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Overview
Description
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a bicyclic azabicyclohexane structure. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable building block in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione can be achieved through various methods. One notable approach involves the photochemical decomposition of CHF2-substituted pyrazolines . This method is advantageous due to its simplicity, mild reaction conditions, and excellent functional group tolerance, resulting in moderate to excellent yields.
Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives. The reaction is highly diastereoselective, providing access to valuable bicyclic scaffolds with three contiguous stereocenters.
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s trifluoromethyl group can participate in electrophilic aromatic substitution reactions, while the azabicyclohexane core can undergo nucleophilic substitution reactions. Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Major products formed from these reactions include halogenated derivatives, reduced forms, and oxidized products .
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in medicinal chemistry and drug discovery. The trifluoromethyl group enhances the compound’s lipophilicity, solubility, and stability, making it a valuable building block for drug development . It has been used as a conformationally constrained bicyclic isostere for the piperidine motif, displaying diverse biological activities and potential in the pharmaceutical industry . Representative applications include potent μ-opioid receptor antagonists for the treatment of pruritus, ketohexokinase inhibitors for non-alcoholic fatty liver disease, muscarinic receptor antagonists, and T-type calcium channel inhibitors .
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the azabicyclohexane core provides conformational rigidity, improving selectivity and potency . The compound’s effects are mediated through its interaction with receptors and enzymes, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione can be compared with other similar compounds, such as CHF2-substituted 3-azabicyclo[3.1.0]hexanes . These compounds share a similar bicyclic structure but differ in the substituents attached to the core. The trifluoromethyl group in this compound imparts unique chemical properties, enhancing its lipophilicity, stability, and biological activity. Other similar compounds include 1,5,6-triazabicyclo[3.1.0]hexane derivatives, which also exhibit diverse biological activities and potential in drug discovery .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)7-3-1-6(2-4-7)11-5-8(11)9(17)16-10(11)18/h1-4,8H,5H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGFNMIDWIQJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507961 |
Source
|
Record name | 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66504-22-1 |
Source
|
Record name | 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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